molecular formula C20H25FN2O3 B6005728 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B6005728
M. Wt: 360.4 g/mol
InChI Key: ZPFYZUKRFZQBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is also known as TFPP and belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by modulating certain neurotransmitter systems in the brain, leading to its potential use as a neuroprotective agent.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
List of

Future Directions

1. Further studies on the mechanism of action of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in cancer cells and neurodegenerative diseases.
2. Development of new drug formulations based on 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine for the treatment of cancer and neurodegenerative diseases.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in animal models and humans.
4. Investigation of the potential use of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new synthetic methods for the production of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine with improved solubility and bioavailability.
6. Investigation of the potential use of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in other disease states such as inflammation and autoimmune disorders.
7. Studies on the toxicity and safety of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in animal models and humans.
In conclusion, 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has shown significant potential in various scientific research fields. Its potential applications in medicinal chemistry, pharmacology, and neuroscience make it a promising compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions.

Scientific Research Applications

1-(2-fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. The compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-24-18-9-8-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-4-6-16(17)21/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYZUKRFZQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

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